3-Hydroxypropionic acid

Description

This compound is a natural product found in Phomopsis phaseoli, Drosophila melanogaster, and other organisms with data available.

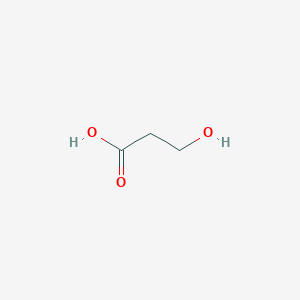

This compound is a carboxylic acid. It is used in the production of various chemicals such as acrylates in industry. It can be produced by certain microbes. Its chemical structure is similar to L-serine.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-2-1-3(5)6/h4H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRHLSYJTWAHJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25718-95-0 | |

| Record name | Poly(3-hydroxypropionate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25718-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50198305 | |

| Record name | Hydracrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxypropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

503-66-2 | |

| Record name | 3-Hydroxypropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydracrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydracrylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydracrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRACRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4ZF6XLD2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydroxypropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Hydroxypropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxypropionic Acid Biosynthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core biosynthetic pathways for 3-hydroxypropionic acid (3-HP), a valuable platform chemical for producing a wide range of commodity and specialty chemicals. The content delves into the intricacies of each pathway, metabolic engineering strategies to enhance production, detailed experimental protocols for key assays and strain development, and a comparative analysis of production metrics across different microbial hosts.

Core Biosynthesis Pathways for this compound

The microbial production of 3-HP has been explored through several distinct metabolic routes, primarily categorized as the glycerol-dependent pathways, the malonyl-CoA pathway, and the β-alanine pathway.

Glycerol-Dependent Pathways

Glycerol, a readily available and inexpensive byproduct of biodiesel production, is a common feedstock for 3-HP synthesis. The conversion of glycerol to 3-HP proceeds via the intermediate 3-hydroxypropionaldehyde (3-HPA) and can be categorized into two main pathways: CoA-dependent and CoA-independent.

The CoA-independent pathway is the more direct route, involving two key enzymatic steps.[1]

-

Glycerol Dehydration: Glycerol is first converted to 3-HPA by a coenzyme B12-dependent glycerol dehydratase (GDHt).

-

Oxidation: The resulting 3-HPA is then oxidized to 3-HP by an aldehyde dehydrogenase (ALDH).

This pathway has been extensively studied and engineered in various microorganisms due to its simplicity.[1]

The CoA-dependent pathway, naturally found in some bacteria like Lactobacillus reuteri, involves a more complex series of reactions following the initial dehydration of glycerol.[1]

-

Glycerol Dehydration: Similar to the independent pathway, glycerol is converted to 3-HPA by a coenzyme B12-dependent glycerol dehydratase.

-

CoA-Acylation: 3-HPA is then converted to 3-hydroxypropionyl-CoA (3-HP-CoA) by a propionaldehyde dehydrogenase.

-

Phosphotransacetylation: 3-HP-CoA is subsequently converted to 3-hydroxypropionyl-phosphate.

-

ATP Generation: Finally, 3-HP is produced from 3-hydroxypropionyl-phosphate, a reaction that also generates ATP.

Malonyl-CoA Pathway

The malonyl-CoA pathway is a versatile route for 3-HP production from various carbon sources, including glucose, that can be metabolized to acetyl-CoA. This pathway is central to fatty acid biosynthesis and has been repurposed for 3-HP production.

-

Carboxylation of Acetyl-CoA: Acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC).

-

Reduction of Malonyl-CoA: Malonyl-CoA is then reduced to 3-HP in a two-step reaction catalyzed by a bifunctional malonyl-CoA reductase (MCR). This enzyme first reduces malonyl-CoA to malonate semialdehyde, which is subsequently reduced to 3-HP.

β-Alanine Pathway

The β-alanine pathway provides an alternative route from central metabolism to 3-HP. This pathway utilizes aspartate, an amino acid derived from the TCA cycle intermediate oxaloacetate.

-

Decarboxylation of Aspartate: L-aspartate is decarboxylated to β-alanine by aspartate-α-decarboxylase.

-

Transamination: β-alanine is then converted to malonate semialdehyde by a β-alanine aminotransferase.

-

Reduction: Finally, malonate semialdehyde is reduced to 3-HP by a 3-hydroxypropionate dehydrogenase.

Quantitative Data on 3-HP Production

The following tables summarize the production of 3-HP in various engineered microorganisms, categorized by the biosynthetic pathway employed.

Table 1: 3-HP Production via Glycerol-Dependent Pathways

| Host Organism | Key Enzymes Expressed | Substrate(s) | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Fermentation Mode |

| Klebsiella pneumoniae | Overexpression of native puuC (ALDH) | Glycerol | 83.8 | - | - | Fed-batch[2] |

| Escherichia coli | dhaB1234, gdrAB (K. pneumoniae), ydcW (K. pneumoniae) | Glycerol | 76.2 | 0.457 g/g | 1.89 | Fed-batch[1] |

| Escherichia coli | dhaB-dhaR (L. brevis), PSALDH (P. aeruginosa) | Glycerol | 57.3 | 0.88 g/g | 1.59 | Fed-batch |

| Corynebacterium glutamicum | Engineered glycerol pathway | Glucose, Xylose | 62.6 | - | - | Fed-batch[2] |

| Pseudomonas denitrificans | dhaB, gdrAB (K. pneumoniae), puuC (K. pneumoniae) | Glycerol, Glucose | 54.7 mmol/L | 67% (mol/mol) | - | Batch[3] |

Table 2: 3-HP Production via the Malonyl-CoA Pathway

| Host Organism | Key Enzymes Expressed | Substrate(s) | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Fermentation Mode |

| Escherichia coli | mcr (C. aurantiacus), accADBCb (E. coli), pntAB (E. coli) | Glucose | 2.14 mM | - | - | Shake flask[4] |

| Saccharomyces cerevisiae | CaMCR, mutated ACC1 | Glucose | ~10 | - | - | Fed-batch[5] |

Table 3: 3-HP Production via the β-Alanine Pathway

| Host Organism | Key Enzymes Expressed | Substrate(s) | Titer (g/L) | Yield (C-mol/C-mol) | Fermentation Time (h) | Fermentation Mode |

| Saccharomyces cerevisiae | panD (T. castaneum), yhxA (B. cereus), ydfG (E. coli) | Methanol | 21.4 | 0.15 g/g | 39 | Fed-batch |

| Saccharomyces cerevisiae | Novel β-alanine-pyruvate aminotransferase (B. cereus) | Glucose | 13.7 | 0.14 | 80 | Fed-batch[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of 3-HP biosynthesis.

General Strain Construction Workflow

The following workflow outlines the general steps for constructing a recombinant microbial strain for 3-HP production.

-

Vector and Insert Preparation:

-

Amplify the gene of interest using PCR with primers that add desired restriction sites to the ends of the gene.

-

Digest the expression vector (e.g., pET-28a) and the purified PCR product with the corresponding restriction enzymes.

-

Purify the digested vector and insert using a gel extraction kit.

-

-

Ligation:

-

Set up a ligation reaction with the digested vector, insert, T4 DNA ligase, and ligase buffer. A typical molar ratio of insert to vector is 3:1.

-

Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.

-

-

Transformation:

-

Transform the ligation mixture into competent E. coli cells (e.g., DH5α) via heat shock or electroporation.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.

-

Incubate the plates overnight at 37°C.

-

-

Verification:

-

Perform colony PCR on selected colonies to screen for the presence of the insert.

-

Isolate plasmid DNA from positive colonies and confirm the construct by restriction digestion and Sanger sequencing.

-

-

gRNA Design and Plasmid Construction:

-

Design a 20-bp guide RNA (gRNA) sequence targeting the gene to be knocked out.

-

Clone the gRNA sequence into a gRNA expression plasmid.

-

-

Donor DNA Preparation:

-

Synthesize or PCR-amplify a donor DNA fragment containing flanking homology arms (typically 50-500 bp) upstream and downstream of the target gene.

-

-

Transformation and Knockout:

-

Co-transform the Cas9 expression plasmid, the gRNA plasmid, and the donor DNA into electrocompetent E. coli cells expressing the λ-Red recombinase system.

-

Plate the cells on selective media to isolate transformants.

-

-

Verification:

-

Screen for successful knockouts by colony PCR using primers that flank the target gene. The PCR product from a knockout mutant will be smaller than that from the wild-type.

-

Confirm the knockout by Sanger sequencing of the PCR product.

-

Enzyme Activity Assays

This assay measures the NADPH-dependent reduction of malonyl-CoA.

-

Principle: The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored spectrophotometrically.

-

Reagents:

-

100 mM Tris-HCl buffer (pH 7.8)

-

2 mM MgCl₂

-

0.4 mM NADPH

-

0.15 mM Malonyl-CoA

-

Purified MCR enzyme or cell-free extract

-

-

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and NADPH.

-

Add the enzyme solution and pre-incubate at the optimal temperature for the enzyme (e.g., 57°C for MCR from C. aurantiacus).[7][8]

-

Initiate the reaction by adding malonyl-CoA.

-

Monitor the decrease in absorbance at 340 nm for several minutes.

-

Calculate the enzyme activity based on the rate of NADPH oxidation (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹).

-

A coupled-enzyme assay is typically used to measure GDHt activity.[9]

-

Principle: GDHt converts a substrate (e.g., 1,2-propanediol) to an aldehyde, which is then reduced by a coupling enzyme (e.g., alcohol dehydrogenase) with the concomitant oxidation of NADH, which is monitored at 340 nm.

-

Reagents:

-

100 mM Buffer (e.g., potassium phosphate, pH 8.0)

-

Substrate (e.g., 1,2-propanediol)

-

Coenzyme B₁₂ (if required by the enzyme)

-

NADH

-

Coupling enzyme (e.g., yeast alcohol dehydrogenase)

-

Cell-free extract containing GDHt

-

-

Procedure:

-

Prepare a reaction mixture containing the buffer, substrate, NADH, and coupling enzyme.

-

Add the cell-free extract containing GDHt.

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate the activity based on the rate of NADH oxidation.

-

Fed-Batch Fermentation

The following is a representative protocol for high-density fed-batch fermentation of a recombinant E. coli strain for 3-HP production.

-

Inoculum Preparation:

-

Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

-

Use the overnight culture to inoculate a larger volume of seed culture medium and grow to an OD₆₀₀ of 2-4.

-

-

Bioreactor Setup:

-

Prepare the fermentation medium (a defined mineral medium with a carbon source like glucose or glycerol) in the bioreactor and sterilize.

-

Calibrate pH and dissolved oxygen (DO) probes.

-

-

Batch Phase:

-

Inoculate the bioreactor with the seed culture.

-

Maintain the temperature at 37°C and the pH at a setpoint (e.g., 7.0) by the automated addition of a base (e.g., NH₄OH).

-

Maintain DO above a certain level (e.g., 20%) by controlling the agitation and aeration rate.

-

-

Fed-Batch Phase:

-

When the initial carbon source is depleted (indicated by a sharp increase in DO), start the feeding of a concentrated nutrient solution.

-

The feeding strategy can be constant, stepwise, or exponential to maintain a desired growth rate.

-

Induce the expression of the 3-HP pathway genes with an inducer (e.g., IPTG) when the cell density reaches a certain level (e.g., OD₆₀₀ of 20-30).

-

-

Sampling and Analysis:

-

Take samples periodically to measure cell density (OD₆₀₀), substrate concentration, and 3-HP concentration using HPLC.

-

Metabolic Engineering Strategies for Enhanced 3-HP Production

To improve the titer, yield, and productivity of 3-HP, various metabolic engineering strategies have been employed. The general logic is to increase the flux towards 3-HP while minimizing the flux to competing pathways and reducing the accumulation of toxic intermediates.

Logic of Metabolic Engineering for the Malonyl-CoA Pathway

The following diagram illustrates the key metabolic engineering strategies to optimize the malonyl-CoA pathway for 3-HP production.

-

Increasing Precursor Supply: Overexpression of acetyl-CoA carboxylase (ACC) and enzymes in the pathway leading to acetyl-CoA, such as the pyruvate dehydrogenase (PDH) complex, can increase the pool of malonyl-CoA available for 3-HP synthesis.

-

Enhancing Cofactor Availability: The reduction of malonyl-CoA to 3-HP by MCR is NADPH-dependent. Overexpressing enzymes like transhydrogenase (pntAB), which converts NADH to NADPH, can improve the availability of this essential cofactor.[4]

-

Blocking Competing Pathways: To channel more carbon towards 3-HP, competing pathways are often blocked. This includes downregulating or knocking out genes involved in fatty acid synthesis, which also consumes malonyl-CoA, and genes in the TCA cycle to increase the availability of acetyl-CoA.

By implementing these strategies, researchers can significantly enhance the efficiency of 3-HP production in engineered microorganisms. This guide provides a foundational understanding for further research and development in the biosynthesis of this important platform chemical.

References

- 1. Production of this compound from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]

- 3. Metabolic engineering of Escherichia coli BL21 strain using simplified CRISPR-Cas9 and asymmetric homology arms recombineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metabolic Engineering of Yeast for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Malonyl-Coenzyme A Reductase in the Modified 3-Hydroxypropionate Cycle for Autotrophic Carbon Fixation in Archaeal Metallosphaera and Sulfolobus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dissection of Malonyl-Coenzyme A Reductase of Chloroflexus aurantiacus Results in Enzyme Activity Improvement | PLOS One [journals.plos.org]

- 8. Dissection of Malonyl-Coenzyme A Reductase of Chloroflexus aurantiacus Results in Enzyme Activity Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of crude-cell-extract glycerol dehydratase activity in recombinant Escherichia coli using coupled-enzyme reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Microbial Production of 3-Hydroxypropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the microbial production of 3-hydroxypropionic acid (3-HP), a valuable platform chemical for the synthesis of a wide range of products, including biodegradable polymers and industrial chemicals.[1] This document details the key metabolic pathways, microbial chassis, experimental protocols, and quantitative production data to facilitate research and development in this field.

Core Metabolic Pathways for 3-HP Production

The microbial synthesis of 3-HP is primarily achieved through three main metabolic pathways, each with distinct advantages and challenges.

Glycerol-Dependent Pathways

Glycerol, a byproduct of biodiesel production, is a readily available and inexpensive feedstock for 3-HP production.[2] Two primary pathways exist for the conversion of glycerol to 3-HP: the coenzyme A (CoA)-dependent and the CoA-independent pathways.[2][3][4] Both pathways initiate with the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase.[2][3]

-

CoA-Independent Pathway: In this more direct route, 3-HPA is oxidized to 3-HP by an aldehyde dehydrogenase (ALDH).[2][3][4] This pathway is the most commonly engineered for 3-HP production.[2][4]

-

CoA-Dependent Pathway: This pathway involves three enzymatic steps to convert 3-HPA to 3-HP via a 3-hydroxypropionyl-CoA intermediate, catalyzed by propionaldehyde dehydrogenase, phosphotransacylase, and propionate kinase.[3][5]

Malonyl-CoA Pathway

The malonyl-CoA pathway enables the production of 3-HP from glucose. In this pathway, acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC). Subsequently, a bifunctional malonyl-CoA reductase (MCR) reduces malonyl-CoA to 3-HP via a malonate-semialdehyde intermediate.[6] This pathway is advantageous as it utilizes a central metabolic intermediate and avoids the need for coenzyme B12.[7]

β-Alanine Pathway

The β-alanine pathway also utilizes glucose as a feedstock. L-aspartate, derived from the TCA cycle intermediate oxaloacetate, is decarboxylated to β-alanine by L-aspartate-α-decarboxylase. β-alanine is then converted to malonate semialdehyde by a transaminase, which is subsequently reduced to 3-HP by a dehydrogenase.[8]

Microbial Chassis for 3-HP Production

Several microorganisms have been engineered for 3-HP production, with Escherichia coli and Klebsiella pneumoniae being the most extensively studied. Other promising hosts include Corynebacterium glutamicum, Saccharomyces cerevisiae, and Pseudomonas denitrificans.

| Microorganism | Key Advantages | Key Challenges |

| Escherichia coli | Well-characterized genetics and physiology, fast growth, robust for genetic manipulation.[2] | Lacks natural coenzyme B12 synthesis, requiring supplementation for glycerol-based pathways.[2] |

| Klebsiella pneumoniae | Natural ability to synthesize coenzyme B12, efficient glycerol utilization.[2] | Opportunistic pathogen, requiring careful handling and strain development for industrial applications.[2] |

| Corynebacterium glutamicum | GRAS (Generally Recognized As Safe) status, high tolerance to organic acids. | Can require extensive metabolic engineering to achieve high titers. |

| Saccharomyces cerevisiae | Robust industrial workhorse, high tolerance to acidic conditions.[9] | Lower reported titers compared to bacterial hosts. |

| Pseudomonas denitrificans | Natural producer of coenzyme B12 under aerobic conditions. | Can metabolize 3-HP, requiring knockout of degradation pathways. |

Quantitative Production Data

The following tables summarize key quantitative data for 3-HP production across different microbial platforms and pathways.

Table 1: 3-HP Production from Glycerol

| Microorganism | Key Engineering Strategy | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Klebsiella pneumoniae | Optimized expression of aldehyde dehydrogenase, blocked byproduct pathways. | 83.8 | 0.59 | 1.16 | --INVALID-LINK-- |

| Escherichia coli | Expression of glycerol dehydratase and aldehyde dehydrogenase, optimized fermentation. | 71.9 | - | 1.8 | --INVALID-LINK-- |

| Escherichia coli | Modulation of glycerol metabolism, expression of a highly active aldehyde dehydrogenase. | 57.3 | 0.88 | 1.59 | --INVALID-LINK-- |

| Bacillus subtilis | Expression of glycerol dehydratase and aldehyde dehydrogenase, inactivation of glycerol kinase. | 22.9 | - | - | --INVALID-LINK-- |

Table 2: 3-HP Production from Glucose

| Microorganism | Pathway | Key Engineering Strategy | Titer (g/L) | Yield (g/g or C-mol/C-mol) | Productivity (g/L/h) | Reference |

| Escherichia coli | Malonyl-CoA | Overexpression of acetyl-CoA carboxylase and malonyl-CoA reductase, knockout of byproduct pathways. | 48.8 | - | - | --INVALID-LINK-- |

| Corynebacterium glutamicum | β-Alanine | Strategic regulation of precursor supply. | 47.54 | 0.295 g/g | - | --INVALID-LINK-- |

| Saccharomyces cerevisiae | β-Alanine | Optimized expression of pathway enzymes. | 13.7 | 0.14 C-mol/C-mol | - | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for key experiments in the microbial production of 3-HP.

Strain Construction

A general workflow for constructing a 3-HP producing strain is outlined below.

Protocol for Plasmid Construction (Malonyl-CoA Pathway in E. coli)

-

Gene Synthesis: Codon-optimize the malonyl-CoA reductase gene (mcr) from Chloroflexus aurantiacus for expression in E. coli and have it synthesized commercially.

-

Vector Preparation: Digest a suitable expression vector (e.g., pET-28a) and the synthesized mcr gene with appropriate restriction enzymes (e.g., NdeI and XhoI).

-

Ligation: Ligate the digested mcr gene into the linearized pET-28a vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α) and select for transformants on LB agar plates containing the appropriate antibiotic (e.g., kanamycin).

-

Verification: Isolate plasmid DNA from several colonies and verify the correct insertion of the mcr gene by restriction digestion and Sanger sequencing.

Protocol for Genome Editing (CRISPR/Cas9-mediated gene knockout in E. coli) [7]

-

gRNA Design: Design a guide RNA (gRNA) targeting the gene to be knocked out (e.g., ldhA).

-

Plasmid Construction: Clone the designed gRNA sequence into a Cas9-expressing plasmid.

-

Transformation: Co-transform the Cas9-gRNA plasmid and a repair template (a short DNA oligo with homology arms flanking the knockout region) into the desired E. coli strain.

-

Selection and Screening: Select for transformants and screen for successful knockouts by colony PCR and sequencing of the target locus.

Fed-Batch Fermentation

Protocol for Fed-Batch Fermentation of Engineered E. coli for 3-HP Production

This protocol is adapted from established methods for high-density fermentation of recombinant E. coli.[10][11][12][13][14]

-

Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, transfer the overnight culture to 100 mL of defined minimal medium in a shake flask and grow to an OD600 of 2-4.

-

Bioreactor Setup: Prepare a 2 L bioreactor with 1 L of defined minimal medium. Sterilize the bioreactor and medium.

-

Inoculation and Batch Phase: Inoculate the bioreactor with the seed culture. Maintain the temperature at 37°C, pH at 7.0 (controlled with NH4OH), and dissolved oxygen (DO) above 30% by controlling the agitation and aeration rate.

-

Fed-Batch Phase: Once the initial carbon source (e.g., glucose) is depleted (indicated by a sharp increase in DO), start the feeding of a concentrated solution of the carbon source (e.g., 50% glucose or glycerol). The feeding rate can be controlled to maintain a specific growth rate.

-

Induction: When the culture reaches a high cell density (e.g., OD600 of 50-100), induce the expression of the 3-HP pathway genes by adding an inducer (e.g., IPTG).

-

Production Phase: After induction, continue the fed-batch cultivation for 24-72 hours, maintaining the control of temperature, pH, and DO. For glycerol-based production, supplement the medium with coenzyme B12.

-

Sampling: Periodically take samples to measure cell density (OD600), substrate consumption, and 3-HP concentration.

Enzyme Activity Assays

Protocol for Glycerol Dehydratase Activity Assay [15][16]

This is a coupled-enzyme assay.

-

Cell Lysate Preparation: Harvest cells from a culture, wash with buffer, and lyse them using a bead beater or French press.[15] Centrifuge to remove cell debris and collect the supernatant (crude cell extract).

-

Assay Mixture: Prepare an assay mixture containing 1,2-propanediol (as a substrate alternative to glycerol to avoid rapid enzyme inactivation), coenzyme B12, a coupling enzyme (e.g., yeast alcohol dehydrogenase), and NADH in a suitable buffer (e.g., potassium phosphate buffer, pH 8.0).[16]

-

Reaction Initiation and Measurement: Initiate the reaction by adding the crude cell extract to the assay mixture. Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH, which is proportional to the glycerol dehydratase activity.

Protocol for Aldehyde Dehydrogenase Activity Assay [17][18][19][20][21]

This is a colorimetric assay.

-

Cell Lysate Preparation: Prepare crude cell extract as described for the glycerol dehydratase assay.

-

Assay Mixture: Prepare an assay mixture containing acetaldehyde (as the substrate), NAD+, and a probe that reacts with the generated NADH to produce a colored product in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Reaction Initiation and Measurement: Initiate the reaction by adding the crude cell extract. Monitor the increase in absorbance at the appropriate wavelength (e.g., 450 nm) over time. The rate of color formation is proportional to the aldehyde dehydrogenase activity.

Analytical Methods

Protocol for Quantification of 3-HP by HPLC [1][8][22][23]

-

Sample Preparation: Centrifuge culture samples to pellet the cells. Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

-

HPLC System: Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.[1]

-

Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM H2SO4) in water is typically used.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength of 210 nm.

-

-

Quantification: Prepare a standard curve using known concentrations of 3-HP. Compare the peak area of the sample to the standard curve to determine the concentration of 3-HP. The retention time for 3-HP will vary depending on the specific column and conditions but is typically in the range of 1-6 minutes.[8][22]

Conclusion and Future Outlook

Significant progress has been made in the microbial production of 3-HP, with impressive titers achieved in several microorganisms. Future research should focus on further optimizing metabolic pathways through synthetic biology and metabolic engineering approaches, improving the tolerance of production hosts to 3-HP and process inhibitors, and developing more cost-effective fermentation and downstream processing technologies. The continued development of robust and efficient microbial cell factories will be crucial for the economically viable and sustainable production of this important platform chemical.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]

- 3. Iterative genome editing of Escherichia coli for this compound production (Journal Article) | OSTI.GOV [osti.gov]

- 4. Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of this compound from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Production of this compound: An Update on the Current Status | MDPI [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Metabolic Engineering of Yeast for the Production of this compound [frontiersin.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Frontiers | Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli [frontiersin.org]

- 12. Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ijbiotech.com [ijbiotech.com]

- 15. Measurement of crude-cell-extract glycerol dehydratase activity in recombinant Escherichia coli using coupled-enzyme reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. bioassaysys.com [bioassaysys.com]

- 19. sciencellonline.com [sciencellonline.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. researchgate.net [researchgate.net]

- 23. Simultaneous determination of this compound, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders - PMC [pmc.ncbi.nlm.nih.gov]

3-hydroxypropionic acid as a platform chemical

An In-depth Technical Guide to 3-Hydroxypropionic Acid as a Platform Chemical

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (3-HP) is a non-chiral, three-carbon hydroxy acid recognized by the U.S. Department of Energy as a top value-added, bio-based platform chemical.[1][2][3][4] Its two reactive functional groups—a hydroxyl and a carboxyl group—make it a versatile precursor for a wide array of commercially significant chemicals, including acrylic acid, 1,3-propanediol, and the biodegradable polymer poly(3-hydroxypropionate) (P(3HP)).[4][5][6] The growing demand for sustainable alternatives to petroleum-based products has intensified research into microbial production of 3-HP from renewable feedstocks like glycerol and glucose.[2][4][7][8] This guide provides a comprehensive technical overview of 3-HP, focusing on its biosynthetic pathways, production hosts, metabolic engineering strategies, and the experimental protocols essential for its study and production.

Biosynthetic Pathways for 3-HP Production

Microbial production of 3-HP is primarily achieved through three major metabolic pathways, which have been engineered into various host organisms. The choice of pathway often depends on the available carbon source and the genetic background of the host.

Glycerol-Based Pathway

The conversion of glycerol, a byproduct of biodiesel production, is a well-studied route to 3-HP.[7][9] This pathway begins with the conversion of glycerol to the intermediate 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase (GDHt).[9] From 3-HPA, two routes exist:

-

CoA-Independent Pathway: This is the most direct route where 3-HPA is oxidized to 3-HP in a single step by an aldehyde dehydrogenase (ALDH).[9][10] This pathway is widely used in metabolic engineering due to its simplicity.[11]

-

CoA-Dependent Pathway: Found naturally in organisms like Lactobacillus reuteri, this pathway converts 3-HPA to 3-HP via two intermediates: 3-hydroxypropionyl-CoA (3-HP-CoA) and 3-hydroxypropionyl-phosphate. This multi-step conversion involves propionaldehyde dehydrogenase, phosphotransacylase, and propionate kinase, and it generates one molecule of ATP.[4][7][10]

Malonyl-CoA Pathway

This pathway produces 3-HP from glucose via the central metabolic intermediate acetyl-CoA.[6] It is the most extensively studied route for glucose-based 3-HP production.[6]

-

Acetyl-CoA Carboxylase (ACC) carboxylates acetyl-CoA to form malonyl-CoA, consuming one ATP.[6][12]

-

Malonyl-CoA Reductase (MCR) , a bifunctional enzyme, catalyzes the two-step, NADPH-dependent reduction of malonyl-CoA to 3-HP through a malonate semialdehyde intermediate.[6][12]

A key advantage of this pathway is that it is redox-neutral and does not require the expensive coenzyme B12.[12]

β-Alanine Pathway

The β-alanine pathway also utilizes glucose as a feedstock. It involves the conversion of β-alanine to malonate semialdehyde, which is then reduced to 3-HP.[7] Key enzymes in this pathway include β-alanine aminotransferase and 3-hydroxypropionate dehydrogenase.[7] This pathway has been successfully established in yeast, which is advantageous due to its natural tolerance to acidic conditions.[1][2]

Production Hosts and Metabolic Engineering

Escherichia coli and Klebsiella pneumoniae are the most common bacterial hosts for 3-HP production, with K. pneumoniae holding the record for the highest reported titer at 83.8 g/L from glycerol.[11] Saccharomyces cerevisiae (yeast) is another prominent host, particularly for glucose-based production, due to its robustness and acid tolerance.[1][2]

Metabolic engineering strategies are crucial for achieving high titers and yields.[6] Common approaches are summarized below.

| Strategy | Objective & Rationale | Key Genes/Targets |

| Pathway Introduction | Establish a heterologous pathway for 3-HP synthesis in a host organism. | dhaB (Glycerol Dehydratase), gdrAB (Reactivase), puuC/gabD4 (ALDH), mcr (Malonyl-CoA Reductase) |

| Precursor Supply Enhancement | Increase the intracellular pool of key precursors like malonyl-CoA or NADPH. | Overexpress acc (Acetyl-CoA Carboxylase); Overexpress GAPN (NADP-dependent G3P Dehydrogenase) |

| Byproduct Elimination | Delete competing pathways to redirect carbon flux towards 3-HP. | Knock out genes for lactate (ldhA), acetate (pta), and ethanol production. |

| Cofactor Engineering | Balance the supply and demand of cofactors like NADPH and coenzyme B12. | Engineer B12 synthesis pathways in non-native hosts; optimize expression of NADPH-generating enzymes. |

| Host Tolerance Improvement | Enhance the host's tolerance to high concentrations of 3-HP, which can be toxic. | Adaptive Laboratory Evolution (ALE); Overexpression of global regulators like yieP. |

Quantitative Production Data

The following tables summarize notable 3-HP production metrics achieved in various engineered microorganisms.

Table 1: 3-HP Production from Glycerol

| Host Organism | Key Genetic Modifications | Fermentation | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Klebsiella pneumoniae | Overexpression of puuC (ALDH), deletion of ldh and pta | Fed-batch | 83.8 | 0.52 | 1.16 | [8][11] |

| Escherichia coli | Introduction of GDHt and ALDH, central metabolism modification | Fed-batch | 71.9 | - | 1.8 | [8][9] |

| Escherichia coli W | Expression of dha operon and ald from A. brasilense | Fed-batch | 41.5 | 0.31 | - | [8] |

| Gluconobacter oxydans | Two-step process from 1,3-propanediol (derived from glycerol) | - | 60.5 | 0.50 | - | [8] |

Table 2: 3-HP Production from Glucose

| Host Organism | Pathway | Key Genetic Modifications | Fermentation | Titer (g/L) | Yield (g/g) | Reference |

| Corynebacterium glutamicum | Glycerol (intermediate) | Engineered glycerol pathway | Fed-batch | 54.8 | 0.49 | [13] |

| Escherichia coli | β-Alanine | Optimized downstream enzymes | Fed-batch | 31.1 | - | [12] |

| Escherichia coli | Malonyl-CoA | Overexpression of acc and mcr | Fed-batch | 10.08 | 0.18 | [8] |

| Saccharomyces cerevisiae | β-Alanine | Overexpression of 5 pathway genes | Fed-batch (pH 5.0) | 13.7 | - | [1][10] |

| Saccharomyces cerevisiae | Malonyl-CoA | Increased acetyl-CoA and NADPH supply | Fed-batch | ~10 | - | [1][10] |

Experimental Protocols

Fed-Batch Fermentation for 3-HP Production (Recombinant E. coli)

This protocol is a representative example for high-density cell culture to produce 3-HP.

-

Seed Culture: Inoculate a single colony of the recombinant E. coli strain into 50 mL of Luria-Bertani (LB) medium with appropriate antibiotics. Incubate overnight at 37°C with shaking at 250 rpm.

-

Bioreactor Preparation: Prepare a 2 L bioreactor containing 750 mL of defined fermentation medium (e.g., F1 salts or MR medium supplemented with glucose, yeast extract, MgSO₄, and a trace metal solution).[3][14] Autoclave the vessel and medium.

-

Inoculation: Inoculate the bioreactor with the overnight seed culture to an initial OD₆₀₀ of ~0.1.

-

Batch Phase (Growth): Maintain the culture at 37°C and pH 7.0 (controlled with NH₄OH).[3] Agitation should be set to maintain dissolved oxygen (DO) above 30%. Run until the initial glucose is depleted, indicated by a sharp rise in DO.

-

Fed-Batch Phase (Production):

-

Induce protein expression (e.g., with IPTG) if using an inducible promoter.

-

Begin feeding a highly concentrated solution of the carbon source (e.g., 500 g/L glycerol or glucose) at a controlled rate to maintain a growth-limiting condition.[15]

-

If required (e.g., for the glycerol pathway), supplement the feed with coenzyme B12.

-

Reduce the temperature to 30°C to improve protein folding and stability.

-

Continue the fermentation for 48-72 hours, collecting samples periodically for analysis.

-

Downstream Processing: Purification of 3-HP

This protocol outlines a general procedure for recovering 3-HP from fermentation broth.

-

Cell Removal: Centrifuge the fermentation broth (e.g., 10,000 x g for 15 min) or use microfiltration to remove microbial cells, yielding a clarified supernatant.[2]

-

Acidification: Lower the pH of the clarified broth to approximately 2.0-3.0 using a strong acid like H₂SO₄.[16] This converts the 3-hydroxypropionate salt to its acidic form, 3-HP, which is more amenable to extraction.

-

Water Removal (Optional but Recommended): Concentrate the acidified broth to increase the 3-HP concentration (e.g., to 30-70% by weight) via evaporation.[2] This significantly improves extraction efficiency.

-

Liquid-Liquid Extraction:

-

Transfer the concentrated, acidified broth to a separatory funnel.

-

Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate or an alcohol like n-butanol).[2][17]

-

Shake vigorously, periodically venting the funnel to release pressure.[17]

-

Allow the layers to separate and drain the organic phase, which now contains the 3-HP.

-

Repeat the extraction on the aqueous phase 2-3 times to maximize recovery. Combine the organic extracts.[17]

-

-

Solvent Removal and Final Purification: Remove the organic solvent from the pooled extracts using a rotary evaporator. The resulting crude 3-HP can be further purified by vacuum distillation.[16]

Analytical Method: Quantification by HPLC

This method is suitable for quantifying 3-HP in fermentation samples.[5]

-

Sample Preparation:

-

Centrifuge a 1 mL sample of fermentation broth to pellet cells.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Dilute the sample with mobile phase if the 3-HP concentration is expected to be outside the calibration range.[5]

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 5 mM H₂SO₄ or a phosphate buffer at low pH (e.g., pH 2.5) in water.[5]

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 35-50°C.

-

Detector: UV detector at 210 nm.

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Prepare a series of 3-HP standards of known concentrations (e.g., 0.1 to 5 g/L) in the mobile phase.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of 3-HP in the samples by comparing their peak areas to the calibration curve.

-

Applications and Market Outlook

3-HP is a strategic platform chemical for producing a variety of high-value derivatives. Its bifunctionality allows for conversion into polymers, diols, and unsaturated acids.

The primary market driver for 3-HP is its use as a bio-based precursor to acrylic acid, which is used to make plastics, coatings, adhesives, and superabsorbent polymers.[5] The global this compound market was valued at approximately USD 713.8 million in 2023 and is projected to grow significantly, driven by the increasing demand for sustainable and biodegradable materials.[16] In the pharmaceutical sector, its structure makes it a valuable building block for the synthesis of various active pharmaceutical ingredients (APIs).[18]

Conclusion

This compound stands as a pivotal platform chemical for the transition to a bio-based economy. Significant progress in metabolic engineering has led to impressive production titers in microbial hosts, bringing industrial-scale bio-production closer to reality. Key challenges remain in optimizing pathway efficiency, improving host tolerance, and developing cost-effective downstream processing. Continued research in these areas, supported by robust analytical and fermentation protocols like those outlined in this guide, will be essential to unlock the full commercial potential of 3-HP.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2013192450A1 - Purification of this compound from crude cell broth and production of acrylamide - Google Patents [patents.google.com]

- 3. Frontiers | Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli [frontiersin.org]

- 4. pp.bme.hu [pp.bme.hu]

- 5. benchchem.com [benchchem.com]

- 6. Biosynthesis pathways and strategies for improving this compound production in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Metabolic Engineering of Yeast for the Production of this compound [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic Engineering of Yeast for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]

- 12. Production of this compound from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Production of Poly(3-Hydroxybutyrate) by Fed-Batch Culture of Recombinant Escherichia coli with a Highly Concentrated Whey Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. US20160031792A1 - Recovery of this compound - Google Patents [patents.google.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

The Chemical Synthesis of 3-Hydroxypropionic Acid from Glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conversion of crude glycerol, a readily available byproduct of biodiesel production, into the value-added platform chemical 3-hydroxypropionic acid (3-HP) represents a significant opportunity in sustainable chemistry. 3-HP serves as a crucial building block for producing biodegradable polymers, acrylic acid, and other commercially important chemicals. This technical guide provides an in-depth overview of the primary chemical synthesis routes for producing 3-HP from glycerol, focusing on catalytic methodologies, experimental protocols, and quantitative performance data to aid researchers in this field.

Direct Catalytic Oxidation of Glycerol to this compound

The most direct chemical route to 3-HP from glycerol is through selective catalytic oxidation. This single-step process typically employs supported precious metal catalysts and molecular oxygen or hydrogen peroxide as the oxidant. The primary challenge in this approach lies in controlling the selectivity towards 3-HP, as over-oxidation to glyceric acid, tartronic acid, or C-C bond cleavage to form smaller acids (e.g., glycolic, formic) can readily occur.

Catalytic Systems and Performance

Supported gold (Au), platinum (Pt), and palladium (Pd) catalysts, as well as their bimetallic combinations, have been extensively studied for glycerol oxidation. The choice of metal, support material, and reaction conditions significantly influences both glycerol conversion and product selectivity. Alkaline conditions, typically achieved by adding a base like NaOH, are often necessary to promote the initial dehydrogenation of glycerol's hydroxyl groups.[1]

| Catalyst | Support | Oxidant | Temp. (°C) | Pressure | Base | Glycerol Conv. (%) | 3-HP Sel. (%) | Other Major Products |

| Au-Pt | Mg(OH)₂ | O₂ | Ambient | 1 bar | None | High | Moderate | Glyceric acid, Tartronic acid |

| Au | Carbon | O₂ | 60 | 3 bar | NaOH | ~90% | Low | Glyceric acid (main), Tartronic acid |

| Pt | Carbon | Air/O₂ | 60 | 1-3 bar | NaOH | Moderate | Low | Glyceric acid, C1 byproducts (CO₂, HCOOH) |

| Pt-Bi | Activated Carbon | O₂ | 80 | ~2 bar (30 psig) | None (initial pH 2) | 80% | Not specified | Dihydroxyacetone (DHA) |

| Au-Pd-Pt | TiO₂ | O₂ | 100 | 3 bar | None | High | Not specified | C3 products |

Note: "Selectivity" to 3-HP is often not explicitly reported as the primary product in many direct oxidation studies; glyceric acid is frequently the major product. The table reflects general findings from the literature.

Experimental Protocol: Direct Oxidation with Supported Gold Catalyst

This protocol is a generalized representation based on common methodologies for the base-promoted oxidation of glycerol using a supported gold catalyst.

1.2.1 Catalyst Preparation (Immobilization Method):

-

Prepare an aqueous solution of HAuCl₄.

-

Adjust the pH of the HAuCl₄ solution to a value between 7 and 9 using a NaOH solution.

-

Add the support material (e.g., activated carbon or TiO₂) to the gold solution and stir vigorously for 2-4 hours at room temperature.

-

Add a reducing agent, such as a freshly prepared aqueous solution of NaBH₄, dropwise while maintaining vigorous stirring.

-

Continue stirring for an additional 1-2 hours.

-

Filter the resulting catalyst, wash thoroughly with deionized water until the filtrate is free of chloride ions, and dry under vacuum at 60-80°C overnight.

1.2.2 Catalytic Oxidation Reaction:

-

Charge a high-pressure batch reactor (autoclave) with an aqueous solution of glycerol (e.g., 0.1-0.5 M).

-

Add the prepared supported gold catalyst (e.g., 1 wt% Au on carbon) to the glycerol solution.

-

Add a base, such as NaOH, to achieve a desired molar ratio of base to glycerol (e.g., 2:1 to 4:1). The addition of a base is often crucial for overcoming the rate-limiting step and preventing C-C bond cleavage.[1]

-

Seal the reactor and purge it several times with O₂ to remove air.

-

Pressurize the reactor with pure O₂ to the desired pressure (e.g., 3 bar).

-

Heat the reactor to the target temperature (e.g., 60-100°C) while stirring vigorously (e.g., 1000 rpm) to ensure efficient gas-liquid mass transfer.

-

Maintain the reaction for a set duration (e.g., 1-6 hours), periodically taking liquid samples for analysis.

-

After the reaction, cool the reactor to room temperature, depressurize it, and recover the catalyst by filtration.

1.2.3 Product Analysis:

-

Analyze the liquid products using High-Performance Liquid Chromatography (HPLC) equipped with a suitable column (e.g., an organic acid analysis column) and detectors (e.g., UV and Refractive Index detectors).

-

Quantify the concentrations of glycerol, 3-HP, and other potential products (glyceric acid, dihydroxyacetone, glycolic acid, etc.) by comparing them against certified calibration standards.

Two-Step Chemical Synthesis via 3-Hydroxypropionaldehyde

An alternative route to 3-HP involves a two-step process: the dehydration of glycerol to an intermediate, primarily 3-hydroxypropionaldehyde (3-HPA), followed by the selective oxidation of 3-HPA to 3-HP. This pathway can potentially offer higher selectivity by separating the dehydration and oxidation steps.

Step 1: Dehydration of Glycerol to 3-Hydroxypropionaldehyde (3-HPA)

The selective dehydration of glycerol to 3-HPA is a key step. In chemical synthesis, this is typically achieved under acidic conditions. However, this reaction is challenging as a competing dehydration reaction can form acetol, and the desired 3-HPA intermediate is unstable, readily dehydrating further to the toxic compound acrolein, especially at higher temperatures.

Catalytic Systems:

-

Solid Acid Catalysts: Zeolites and other solid acids can catalyze the dehydration, but often favor the formation of acrolein.

-

Sub- or Supercritical Water: In the absence of a catalyst, reaction in hot compressed water can lead to dehydration, but controlling selectivity remains difficult.

Due to the instability of 3-HPA, most high-yield processes for its synthesis from glycerol are biocatalytic, using enzymes like glycerol dehydratase.[2] For a purely chemical route, the challenge lies in finding conditions that favor 3-HPA formation and allow for its immediate conversion or stabilization to prevent acrolein formation.

Step 2: Selective Oxidation of 3-HPA to this compound

Once 3-HPA is formed, it must be selectively oxidized to 3-HP. The aldehyde group is susceptible to oxidation to a carboxylic acid group while preserving the hydroxyl group.

Catalytic Systems:

-

Heterogeneous Catalysts: Supported noble metal catalysts (e.g., Pt, Pd, Au) can be effective for aldehyde oxidation.

-

Green Oxidants: The use of H₂O₂ as an oxidant in the presence of catalysts like selenium-containing compounds offers an environmentally friendly option.[3]

-

Aerobic Oxidation: Air or O₂ can be used as the oxidant, often requiring a catalyst such as a carboxylate salt to selectively convert peracid intermediates into the desired carboxylic acid, enhancing both safety and selectivity.[4]

Experimental Protocol: Two-Step Synthesis (Conceptual)

This protocol outlines a conceptual workflow for the two-step chemical synthesis. Step 2 is based on general methods for aldehyde oxidation, as specific protocols for 3-HPA are not well-documented in the chemical literature.

2.3.1 Step 1: Glycerol Dehydration (Illustrative):

-

Charge a reactor with an aqueous solution of glycerol.

-

Introduce a solid acid catalyst.

-

Heat the mixture under controlled temperature and pressure to favor the formation of 3-HPA.

-

Implement a strategy for in situ product removal or immediate transfer to the next step to minimize degradation to acrolein.

2.3.2 Step 2: 3-HPA Oxidation:

-

Transfer the 3-HPA-containing solution to a second reactor.

-

Add a suitable heterogeneous catalyst (e.g., supported Pt or a selenium-based catalyst).

-

Introduce the oxidant (e.g., bubble O₂ through the solution or add H₂O₂ stoichiometrically).

-

Maintain the reaction at a mild temperature (e.g., 25-60°C) with stirring until the conversion of 3-HPA is complete.

-

Filter the catalyst and analyze the liquid product for 3-HP concentration using HPLC as described in section 1.2.3.

Visualized Workflows and Pathways

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key chemical transformations and a generalized experimental workflow.

References

- 1. Supported Gold Nanoparticles as Catalysts for the Oxidation of Alcohols and Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bio-based 3-hydroxypropionic- and acrylic acid production from biodiesel glycerol via integrated microbial and chemical catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters [mdpi.com]

- 4. Selective aerobic oxidation of aliphatic aldehydes: the critical role of percarboxylate anion on the selectivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Metabolic Engineering of Escherichia coli for 3-Hydroxypropionic Acid Production: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxypropionic acid (3-HP) is a valuable platform chemical with broad applications in the production of bioplastics and other commercially important chemicals.[1] The microbial production of 3-HP from renewable feedstocks presents a sustainable alternative to petroleum-based synthesis. Escherichia coli has emerged as a workhorse for 3-HP production due to its well-characterized genetics, rapid growth, and established fermentation processes. This technical guide provides a comprehensive overview of the metabolic engineering strategies employed to optimize 3-HP production in E. coli. We delve into the core metabolic pathways, present key quantitative data from various studies, detail relevant experimental protocols, and provide visual representations of the engineered pathways and workflows.

Core Metabolic Pathways for 3-HP Production in E. coli

Three primary metabolic pathways have been successfully engineered in E. coli for the production of 3-HP: the glycerol-dependent pathway, the malonyl-CoA pathway, and the β-alanine pathway.

Glycerol-Dependent Pathway

The glycerol-dependent pathway is the most extensively studied and has yielded the highest reported titers of 3-HP in E. coli.[1] This pathway involves a two-step conversion of glycerol to 3-HP.

-

Step 1: Dehydration of Glycerol: Glycerol is first converted to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase (GDHt).[2] The genes encoding this enzyme, often sourced from Klebsiella pneumoniae, are introduced into E. coli, which does not naturally possess this capability.[3]

-

Step 2: Oxidation of 3-HPA: The intermediate 3-HPA, which is toxic to the cells, is then oxidized to 3-HP by an aldehyde dehydrogenase (ALDH).[4] Several ALDHs from different organisms have been tested to improve this conversion and mitigate the toxicity of 3-HPA.[2]

A significant challenge in this pathway is that E. coli does not naturally produce coenzyme B12, a necessary cofactor for glycerol dehydratase.[1] Therefore, coenzyme B12 must be supplemented in the fermentation medium, which adds to the process cost.[5]

Figure 1: Glycerol-Dependent Pathway for 3-HP Production.

Malonyl-CoA Pathway

The malonyl-CoA pathway utilizes glucose as a feedstock and leverages a central metabolite in fatty acid synthesis.[6] This pathway is particularly attractive as it does not require the costly coenzyme B12.[7]

-

Step 1: Carboxylation of Acetyl-CoA: Acetyl-CoA, derived from glucose via glycolysis, is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC).[6]

-

Step 2: Reduction of Malonyl-CoA: Malonyl-CoA is then reduced to 3-HP by a malonyl-CoA reductase (MCR), an enzyme typically sourced from organisms like Chloroflexus aurantiacus.[6][8] This step requires NADPH as a cofactor.[6]

Engineering efforts for this pathway often focus on overexpressing ACC and MCR, as well as enhancing the intracellular supply of acetyl-CoA and NADPH.[6][8]

Figure 2: Malonyl-CoA Pathway for 3-HP Production.

β-Alanine Pathway

The β-alanine pathway provides another route from central metabolites to 3-HP without the need for coenzyme B12.[9] This multi-step pathway starts from L-aspartate, an amino acid derived from the TCA cycle intermediate oxaloacetate.

-

Step 1: Decarboxylation of L-Aspartate: L-aspartate is converted to β-alanine by L-aspartate-α-decarboxylase (PanD).[10]

-

Step 2: Transamination of β-Alanine: β-alanine is then converted to malonic semialdehyde (MSA) by a β-alanine-pyruvate transaminase.[9][10]

-

Step 3: Reduction of MSA: Finally, malonic semialdehyde is reduced to 3-HP by a 3-hydroxyacid dehydrogenase, such as the product of the ydfG gene in E. coli.[9]

Optimization of this pathway has involved screening for more efficient enzymes, particularly PanD, from various microbial sources.[5][10]

Figure 3: β-Alanine Pathway for 3-HP Production.

Quantitative Data on 3-HP Production in Engineered E. coli

The following tables summarize key quantitative data from various studies on the metabolic engineering of E. coli for 3-HP production. This allows for a direct comparison of the different pathways and engineering strategies.

Table 1: 3-HP Production via the Glycerol-Dependent Pathway

| Host Strain | Key Genetic Modifications | Feedstock | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| E. coli | Overexpression of glycerol dehydratase (GDHt) and aldehyde dehydrogenase (ALDH) | Glycerol | 71.9 | - | 1.8 | [1][2][4] |

| E. coli | Introduction of GDHt and its reactivases, and an ALDH; central metabolism modifications | Glycerol | 76.2 | 0.457 | 1.89 | [3] |

| E. coli W | Overexpression of heterologous GDHt, reactivase, and ALDH | Glycerol | 41.5 | 0.31 | 0.86 | [11] |

| E. coli | Deletion of glpR (glycerol repressor), overexpression of glpF (glycerol facilitator) | Glycerol | 42.1 | 0.268 | - | [12] |

| E. coli | Deletion of tpiA, zwf, and yqhD to modify central metabolism | Glycerol | - | 33.9 C-mol% | - | [13] |

Table 2: 3-HP Production via the Malonyl-CoA Pathway

| Host Strain | Key Genetic Modifications | Feedstock | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| E. coli | Overexpression of malonyl-CoA reductase (mcr) | Glucose | 0.064 (0.71 mM) | - | - | [6] |

| E. coli | Overexpression of mcr and acetyl-CoA carboxylase (acc) | Glucose | 0.144 (1.6 mM) | - | - | [6] |

| E. coli | Overexpression of mcr, acc, and transhydrogenase (pntAB) | Glucose | 0.193 (2.14 mM) | - | - | [6] |

| E. coli | Coupling of malonyl-CoA and propionyl-CoA pathways | Glucose, Propionate | 1.94 | 0.39 | - | [14] |

| E. coli | Optimized fatty acid utilization pathways | Fatty Acids | 52 | 1.56 | - | [15] |

Table 3: 3-HP Production via the β-Alanine Pathway

| Host Strain | Key Genetic Modifications | Feedstock | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| E. coli | Overexpression of β-alanine pathway enzymes | Glucose | 31.1 | - | - | [9][16] |

| E. coli | Overexpression of pyruvate aminotransferase, 3-hydroxyacid dehydrogenase, L-aspartate-1-decarboxylase | Glucose | 0.79 | - | - | [17] |

| E. coli | Same as above, with additional overexpression of phosphoenolpyruvate carboxylase | Xylose | 29.1 | - | - | [17][18] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments involved in the metabolic engineering of E. coli for 3-HP production.

Strain Construction and Genetic Modification

A typical workflow for constructing a 3-HP producing E. coli strain involves the following steps:

Figure 4: General Experimental Workflow for Engineering 3-HP Production.

Protocol 3.1.1: Plasmid Construction for Gene Overexpression

-

Gene Amplification: The genes of interest (e.g., dhaB123 and gdrAB from K. pneumoniae for glycerol dehydratase and its reactivase, and ydcW from K. pneumoniae for aldehyde dehydrogenase) are amplified from the source organism's genomic DNA using PCR with primers containing appropriate restriction sites.[3]

-

Vector Preparation: An expression vector (e.g., pTrc99A) is digested with the corresponding restriction enzymes.

-

Ligation: The purified PCR product and the linearized vector are ligated using T4 DNA ligase.

-

Transformation: The ligation mixture is transformed into a competent cloning host, such as E. coli DH5α.

-

Selection and Verification: Transformants are selected on antibiotic-containing LB agar plates. Plasmids are isolated from resistant colonies and verified by restriction digestion and DNA sequencing.

Protocol 3.1.2: Chromosomal Gene Deletion

-

Homology Arm Amplification: Upstream and downstream regions flanking the target gene (e.g., glpR) are amplified by PCR.[12]

-

Assembly PCR: The two homology arms and an antibiotic resistance cassette are joined by assembly PCR.

-

Electroporation and Recombination: The linear DNA fragment is electroporated into an E. coli strain expressing the λ-Red recombinase system. Homologous recombination leads to the replacement of the target gene with the resistance cassette.

-

Verification: Gene deletion is confirmed by PCR using primers flanking the target gene locus.

Fed-Batch Fermentation

Protocol 3.2.1: Fed-Batch Culture for 3-HP Production from Glycerol

-

Seed Culture: A single colony of the engineered E. coli strain is inoculated into LB medium and grown overnight at 37°C.

-

Batch Phase: The seed culture is used to inoculate a bioreactor containing a defined minimal medium with an initial concentration of glycerol. The culture is grown at a controlled temperature (e.g., 37°C) and pH (e.g., 7.0). Dissolved oxygen (DO) is maintained at a setpoint (e.g., 20%) by adjusting the agitation speed and airflow.[3]

-

Induction: When the optical density (OD600) reaches a certain value, gene expression is induced by adding IPTG (isopropyl β-D-1-thiogalactopyranoside). Coenzyme B12 is also added for the glycerol-dependent pathway.

-

Fed-Batch Phase: After the initial glycerol is consumed, a feeding solution containing concentrated glycerol is fed into the bioreactor to maintain a low residual glycerol concentration. Different feeding strategies, such as pH-stat or continuous feeding, can be employed.[3]

-

Sampling and Analysis: Samples are taken periodically to measure cell density (OD600) and the concentration of 3-HP and other metabolites by HPLC.

Analytical Methods

Protocol 3.3.1: Quantification of 3-HP by HPLC

-

Sample Preparation: Fermentation broth samples are centrifuged to remove cells. The supernatant is filtered through a 0.22 µm syringe filter.

-

HPLC Analysis: The filtered sample is analyzed using a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., Aminex HPX-87H) and a UV or refractive index (RI) detector.

-

Mobile Phase: A dilute acid solution (e.g., 5 mM H2SO4) is typically used as the mobile phase.

-

Quantification: The concentration of 3-HP is determined by comparing the peak area to a standard curve prepared with known concentrations of 3-HP.

Conclusion and Future Outlook

Significant progress has been made in the metabolic engineering of E. coli for 3-HP production. The glycerol-dependent pathway has achieved the highest titers, demonstrating the potential for industrial-scale production.[1][3] However, the requirement for coenzyme B12 remains a cost-limiting factor. The malonyl-CoA and β-alanine pathways offer promising alternatives that circumvent this issue, although their titers are currently lower.[15][16]

Future research will likely focus on several key areas:

-

Pathway Optimization: Fine-tuning enzyme expression levels to balance metabolic flux and avoid the accumulation of toxic intermediates.[19]

-

Cofactor Engineering: Enhancing the supply of NADPH for pathways like the malonyl-CoA route.[6]

-

Host Strain Engineering: Developing host strains with improved tolerance to 3-HP and other process stresses.[11]

-

Process Optimization: Further optimizing fermentation conditions and feeding strategies to maximize productivity and yield.[3]

By addressing these challenges, the microbial production of 3-HP in engineered E. coli can become an economically viable and sustainable alternative to conventional chemical synthesis, paving the way for a bio-based economy.

References

- 1. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. High-level production of this compound from glycerol as a sole carbon source using metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic engineering of this compound biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhanced poly(3-hydroxypropionate) production via β-alanine pathway in recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of this compound via malonyl-CoA pathway using recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic Engineering of Escherichia coli for the Production of this compound and Malonic Acid through β-Alanine Route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhanced poly(3-hydroxypropionate) production via β-alanine pathway in recombinant Escherichia coli | PLOS One [journals.plos.org]

- 11. Production of this compound from glycerol by acid tolerant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Increased this compound production from glycerol, by modification of central metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Coupled synthetic pathways improve the production of this compound in recombinant Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficient production of 3-hydroxypropionate from fatty acids feedstock in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Improving this compound production in E. coli by in silico prediction of new metabolic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Optimum Rebalancing of the this compound Production Pathway from Glycerol in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Producers of 3-Hydroxypropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypropionic acid (3-HP) is a versatile platform chemical with significant potential in the production of biodegradable polymers, acrylic acid, and other valuable chemicals. As the demand for sustainable and bio-based manufacturing processes grows, there is increasing interest in the natural production of 3-HP by microorganisms. This technical guide provides a comprehensive overview of the primary natural producers of 3-HP, their metabolic pathways, and the methodologies for their cultivation and the quantification of 3-HP.

Natural Producers of this compound

Several microorganisms have been identified as natural producers of 3-HP, primarily from glycerol. The most well-studied of these are bacteria, with Lactobacillus reuteri and Klebsiella pneumoniae being prominent examples. While some fungi and other bacteria may produce 3-HP as a metabolic intermediate, significant accumulation is less common. There is currently limited evidence for the natural production of 3-HP in plants.

Key Microbial Producers

-

Lactobacillus reuteri : This bacterium is a well-documented natural producer of 3-HP from glycerol. It possesses the necessary metabolic machinery, specifically the propanediol-utilization (pdu) operon, to convert glycerol into 3-HP.[1][2][3][4][5] L. reuteri is also capable of producing the essential cofactor, coenzyme B12, which is required for the initial step of glycerol conversion.[1]

-

Klebsiella pneumoniae : This bacterium is another significant natural producer of 3-HP from glycerol.[6][7][8][9][10] Like L. reuteri, K. pneumoniae can synthesize its own coenzyme B12, making it an attractive candidate for industrial production without the need for expensive supplementation.[6][11]

-

Chloroflexus aurantiacus : This photoheterotrophic bacterium utilizes a unique carbon fixation pathway, the 3-hydroxypropionate bicycle, where 3-HP is a key intermediate. While not a producer in the context of fermentation from sugars or glycerol, its metabolic pathways have been a source of inspiration for metabolic engineering efforts.

Metabolic Pathways for this compound Production

The natural production of 3-HP in microorganisms primarily occurs through the conversion of glycerol via two main pathways: the coenzyme A (CoA)-dependent pathway and the CoA-independent pathway.

Glycerol-Dependent Pathways

Both pathways share the initial conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase.

-

CoA-Dependent Pathway: This pathway, prominently found in Lactobacillus reuteri, involves the conversion of 3-HPA to 3-HP through a series of CoA-activated intermediates.[1][2] The key enzymes in this pathway are:

-

Propionaldehyde dehydrogenase (PduP): Converts 3-HPA to 3-hydroxypropionyl-CoA.

-

Phosphotransacylase (PduL): Converts 3-hydroxypropionyl-CoA to 3-hydroxypropionyl-phosphate.

-

Propionate kinase (PduW): Converts 3-hydroxypropionyl-phosphate to 3-HP.

-